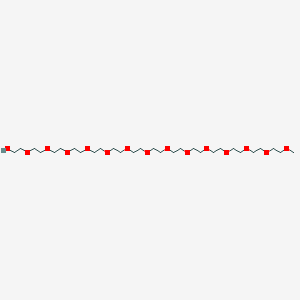

mPEG14-OH

Description

Properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H60O15/c1-31-4-5-33-8-9-35-12-13-37-16-17-39-20-21-41-24-25-43-28-29-44-27-26-42-23-22-40-19-18-38-15-14-36-11-10-34-7-6-32-3-2-30/h30H,2-29H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZLVWZQZZCBQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H60O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025049 | |

| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41-Tetradecaoxatritetracontan-43-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059605-02-5 | |

| Record name | 2,5,8,11,14,17,20,23,26,29,32,35,38,41-Tetradecaoxatritetracontan-43-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Characterization and Analytical Spectroscopies of Mpeg14 Oh and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) NMR for Oligomer Purity and End-Group Analysis

Proton NMR (¹H NMR) is a primary technique for verifying the purity of mPEG14-OH and quantifying its end-groups. nih.gov The ¹H NMR spectrum of a methoxy-terminated polyethylene (B3416737) glycol displays characteristic signals that allow for the determination of the degree of polymerization. magritek.com

A prominent signal, typically observed around 3.7 ppm, corresponds to the repeating methylene (B1212753) (–CH2–) protons of the ethylene (B1197577) glycol backbone. magritek.com A distinct signal for the methoxy (B1213986) (–OCH3) end-group appears at approximately 3.4 ppm. magritek.com The terminal hydroxyl (–OH) group can also be identified, although its chemical shift can be variable. However, in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the hydroxyl peak is consistently found around 4.56 ppm, which aids in its unambiguous identification. researchgate.net

By comparing the integration of the end-group signals to that of the repeating monomer units, the number-average molecular weight and the degree of polymerization can be calculated. magritek.comresearchgate.net It is crucial to account for the presence of ¹³C satellite peaks, which are small signals arising from the 1.1% natural abundance of ¹³C coupled to protons. nih.govacs.org These satellite peaks can sometimes overlap with end-group signals, especially in higher molecular weight PEGs, and if not correctly assigned, can lead to inaccurate quantification. nih.govnih.gov

Interactive Table 1: Characteristic ¹H NMR Chemical Shifts for this compound

| Proton Type | Typical Chemical Shift (δ, ppm) | Solvent |

| Methoxy (CH₃O–) | ~3.4 | CDCl₃ |

| PEG Backbone (–O–CH₂–CH₂–O–) | ~3.7 | CDCl₃ |

| Terminal Methylene (–CH₂–OH) | ~3.6 | CDCl₃ |

| Terminal Hydroxyl (–OH) | ~4.56 | DMSO-d₆ |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

Carbon-13 (¹³C) NMR for Backbone and Functional Group Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the this compound molecule. This technique is particularly useful for confirming the presence of the repeating ethylene glycol units and the terminal functional groups. researchgate.net

The ¹³C NMR spectrum of a typical PEG derivative will show a strong resonance for the carbon atoms in the repeating (–O–CH₂–CH₂–O–) backbone, which is generally observed around 70 ppm. researchgate.net The carbon of the terminal methylene group adjacent to the hydroxyl (–CH₂OH) typically appears at a slightly different chemical shift, often around 61 ppm. researchgate.net The methoxy end-group (–OCH₃) also has a characteristic signal. In more complex PEG derivatives, such as those functionalized with carboxylic acids, the carbonyl carbon (C=O) would appear significantly downfield, around 172 ppm. researchgate.net

Quantitative ¹³C NMR can also be a valuable tool for the analysis of PEG, providing another method for structural confirmation. researchgate.net

Interactive Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound and a Carboxylated Derivative

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| PEG Backbone (–O–C H₂–C H₂–O–) | ~70 |

| Terminal Methylene (–C H₂–OH) | ~61 |

| Methoxy (–OC H₃) | ~59 |

| Carboxyl (–C OOH) | ~172 |

Note: Data for the carboxyl group is provided for a comparative derivative.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Complex Systems

For more complex PEG derivatives or in cases where one-dimensional spectra are ambiguous, two-dimensional (2D) NMR techniques are employed for definitive structural elucidation. nih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. In this compound, COSY would show correlations between the protons of the adjacent methylene groups within the ethylene glycol units, helping to confirm the backbone structure.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum of this compound would link the proton signals to their corresponding carbon signals, providing unambiguous assignment of both ¹H and ¹³C spectra. This is particularly useful for distinguishing between the different methylene groups in the polymer chain. numberanalytics.com

These 2D NMR methods are invaluable for confirming the connectivity of the molecule and for the structural verification of more complex PEG-based systems. nih.gov

Vibrational Spectroscopy for Chemical Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of chemical bonds within a molecule, offering a "fingerprint" of the compound's functional groups and conformational structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the characteristic functional groups present in this compound. The FTIR spectrum of polyethylene glycol is characterized by several key absorption bands. nih.govspectrabase.com

A broad and prominent band is typically observed in the region of 3400-3500 cm⁻¹, which is attributed to the O–H stretching vibration of the terminal hydroxyl group, often broadened due to hydrogen bonding. researchgate.netresearchgate.net The C–H stretching vibrations of the methylene (–CH₂) groups appear as strong absorptions around 2900 cm⁻¹. researchgate.net One of the most characteristic signals for PEG is the strong C–O–C stretching vibration of the ether linkages in the backbone, which is typically found around 1100 cm⁻¹. researchgate.netnih.gov Other notable bands include the CH₂ bending (scissoring) vibrations around 1450 cm⁻¹ and CH₂ rocking motions at lower wavenumbers. nih.govbas.bg

Interactive Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O–H Stretch | ~3400-3500 |

| C–H Stretch | ~2900 |

| C–H Bend (Scissoring) | ~1450 |

| C–O Stretch | ~1245 |

| C–O–C Stretch | ~1100 |

Note: Peak positions can vary slightly based on the physical state of the sample and intermolecular interactions.

Raman Spectroscopy for Conformational Studies

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to the conformational order of the polymer chain. researchgate.net The Raman spectrum of PEG exhibits distinct bands that can be correlated with specific conformations, such as gauche and trans, of the C–C and C–O bonds in the polymer backbone. researchgate.net

For instance, bands around 1282 cm⁻¹ and 1142 cm⁻¹ have been assigned to the gauche conformations of the C–C and C–O bonds, respectively. researchgate.net In contrast, the trans conformations give rise to bands at approximately 1233 cm⁻¹ and 1127 cm⁻¹. researchgate.net The C–H stretching region (around 2886 cm⁻¹) is also sensitive to the intermolecular interactions and the conformation along the polymer chain. researchgate.net By analyzing the relative intensities and positions of these bands, Raman spectroscopy can be used to study the conformational changes of PEG in different environments, such as in solution or in the solid state. researchgate.netacs.org

Interactive Table 4: Characteristic Raman Bands for Conformational Analysis of PEG

| Vibrational Mode/Conformation | Typical Wavenumber (cm⁻¹) |

| CH₂ Stretch | ~2886 |

| CH₂ Scissoring | ~1482 |

| C–C Stretch (gauche) | ~1282 |

| C–C Stretch (trans) | ~1233 |

| C–O Stretch (gauche) | ~1142 |

| C–O Stretch (trans) | ~1127 |

| CH₂ Rocking | ~844, ~863 |

Note: These assignments are based on studies of various polyethylene glycols.

Mass Spectrometry for Molecular Weight and Purity Assessment

Mass spectrometry is a fundamental tool for the analysis of this compound, providing an accurate determination of its molecular weight and an assessment of its purity. researchgate.net Two common soft ionization techniques are particularly well-suited for this purpose, as they minimize fragmentation of the molecule during analysis. nih.govnih.gov

Electrospray ionization is a soft ionization technique ideal for analyzing polar, thermally fragile molecules like PEGs. google.comlibretexts.org In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, gas-phase ions of the analyte are formed, which are then guided into the mass analyzer. nih.govdicp.ac.cn

For this compound, which has a molecular formula of C29H60O15 and a monoisotopic molecular weight of approximately 648.8 g/mol , ESI-MS analysis typically shows the formation of protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+ or potassium [M+K]+, which are often present as trace impurities in solvents or on glassware. purepeg.compcc.eu The high resolution of modern mass spectrometers allows for the unambiguous identification of the compound based on these mass-to-charge (m/z) ratios. The presence of multiple charge states is less common for a molecule of this size compared to large proteins. libretexts.org The resulting spectrum for a pure sample would show a dominant peak corresponding to one of these adducts, with minimal fragmentation. mdpi.com

Table 1: Predicted ESI-MS Adducts for this compound (Note: This table is generated based on theoretical calculations for C29H60O15)

| Ion Species | Charge (z) | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | 1 | 649.8 |

| [M+Na]⁺ | 1 | 671.8 |

| [M+K]⁺ | 1 | 687.8 |

MALDI-ToF is another powerful soft ionization technique used for polymer analysis. nih.gov In this method, the analyte is co-crystallized with a matrix material on a target plate. A pulsed laser irradiates the spot, causing the matrix to absorb energy and desorb, carrying the intact analyte molecules into the gas phase as ions. researchgate.net These ions are then accelerated into a time-of-flight tube, where they are separated based on their m/z ratio; lighter ions travel faster and reach the detector first. nih.gov

For this compound, MALDI-ToF analysis provides a clear mass spectrum, typically showing a single major peak corresponding to the sodiated [M+Na]+ or potassiated [M+K]+ ion. nih.govresearchgate.net The high resolution of the ToF analyzer allows for precise molecular weight confirmation. The absence of a broad distribution of peaks confirms the monodisperse nature of the compound, distinguishing it from polydisperse PEG mixtures which show a characteristic bell-shaped curve of peaks separated by 44 Da (the mass of one ethylene glycol repeat unit). researchgate.netcriver.com A reference mass spectrum of PEG 600, a polydisperse mixture, clearly shows this distribution, with the ion corresponding to 14 ethylene glycol units being one of many species present. amazonaws.com

Table 2: Representative MALDI-ToF Data for a Short-Chain mPEG Derivative (Note: Data is illustrative, based on typical findings for monodisperse PEGs.)

| Parameter | Observation | Interpretation |

|---|---|---|

| Major Peak (m/z) | ~671.8 | Corresponds to the [M+Na]⁺ adduct of this compound. |

| Peak Distribution | Single, sharp peak | Confirms the monodisperse nature (high purity) of the sample. |

| Fragment Ions | Minimal to none | Indicates a "soft" ionization process with high sample stability. |

Chromatographic Techniques for Separation and Molecular Weight Distribution

Chromatography is essential for verifying the purity and molecular weight distribution of this compound. restek.com Different chromatographic methods provide complementary information.

GPC, also known as SEC, separates molecules based on their hydrodynamic volume in solution. waters.comshimadzu.com The sample is passed through a column packed with porous gel particles. Larger molecules cannot enter the pores and thus elute first, while smaller molecules penetrate the pores to varying degrees and have a longer retention time. nih.govresearchgate.net

For this compound, GPC is used to confirm its narrow molecular weight distribution. nih.gov When analyzed, a pure, monodisperse sample of this compound will produce a single, sharp, and symmetrical peak. researchgate.netresearchgate.net This contrasts sharply with the broad peak observed for polydisperse PEGs. The retention time of the this compound peak is compared to a calibration curve generated from a series of polymer standards with known molecular weights to confirm its apparent molecular weight. The polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn), is calculated from the chromatogram. For a monodisperse compound like this compound, the theoretical PDI is 1.0. researchgate.net

Table 3: Typical GPC/SEC Parameters for mPEG Analysis (Note: This table presents typical experimental conditions.)

| Parameter | Typical Condition/Value |

|---|---|

| Column | Styrene-divinylbenzene based, suitable for organic solvents |

| Mobile Phase | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) |

| Detector | Refractive Index (RI) |

| Expected Result for this compound | Single, sharp peak with PDI ≈ 1.0 |

HPLC is a high-resolution separation technique used to assess the purity of chemical compounds. purepeg.com For this compound, reversed-phase HPLC (RP-HPLC) is often employed. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture, typically water and an organic solvent like acetonitrile (B52724). researchgate.netfengchengroup.com

A pure sample of this compound will yield a single major peak in the chromatogram. acs.org The area of this peak relative to the total area of all peaks in the chromatogram is used to calculate the purity, which is often expected to be greater than 95% for high-quality discrete PEG reagents. biochempeg.com The method can effectively separate this compound from potential impurities such as unreacted starting materials, byproducts, or PEGs with a different number of ethylene glycol units. A study on heptaethylene glycol monomethyl ether (mPEG7-OH) utilized an LC-MS method with a C18 column and a mobile phase of formic acid and acetonitrile to achieve separation and quantification. sci-hub.se Similar conditions can be adapted for the analysis of this compound.

Thermal Analysis for Phase Transitions and Stability (Focus on Polymer Systems)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. waters.combiochempeg.com For this compound and its derivatives, these methods provide crucial information about thermal stability, melting behavior, and glass transitions. waters.com

Differential Scanning Calorimetry (DSC) is used to measure heat flow associated with thermal transitions in a material. waters.com As a sample is heated or cooled at a controlled rate, transitions like melting (endothermic) or crystallization (exothermic) are observed. For low molecular weight PEGs, the melting temperature (Tm) and the heat of fusion (ΔHm) generally increase with molecular weight. researchgate.net A DSC thermogram of a pure, crystalline sample of this compound would show a sharp endothermic peak corresponding to its melting point. The presence of impurities would typically lead to a broadening of this peak and a depression of the melting temperature. mdpi.com Studies on various PEGs show melting points increasing from below 0°C for very short oligomers to around 65°C for high molecular weight PEGs. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com This technique is used to determine the thermal stability and decomposition profile of a material. researchgate.net TGA analysis of polyethylene glycols shows that they are generally stable up to high temperatures, with decomposition typically beginning above 200°C in air and at even higher temperatures under an inert nitrogen atmosphere. dicp.ac.cnresearchgate.net The thermal stability of PEGs tends to increase with molecular weight. dicp.ac.cnnih.gov A TGA curve for this compound would show a stable mass until the onset of decomposition, at which point a sharp decrease in mass would occur as the material volatilizes and breaks down. nih.gov

Table 4: Expected Thermal Properties of Short-Chain mPEGs (Note: Values are illustrative and based on trends reported for low molecular weight PEGs.)

| Analytical Technique | Property Measured | Expected Observation for this compound |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Melting Temperature (Tm) | A sharp endothermic peak, expected in the range of 25-45 °C. |

| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Td) | Stable up to >200 °C, with onset of decomposition increasing with MW. |

Differential Scanning Calorimetry (DSC) of this compound-Containing Polymers

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. hu-berlin.denih.gov For polymers containing this compound, DSC provides critical information about their melting temperature (Tm), crystallization temperature (Tc), and glass transition temperature (Tg), which are essential for predicting their behavior in various applications. nih.goveag.com

In mPEG-containing block copolymers, such as those with poly(ε-caprolactone) (PCL) or polylactide (PLA), the thermal behavior of each block can be distinctly observed. researchgate.netnih.govnih.gov The mPEG block typically exhibits a sharp endothermic peak corresponding to its melting point. For instance, in MPEG-PCL copolymers, a characteristic endothermic peak for the mPEG block appears around 55-60°C. researchgate.netnih.gov The presence of the other polymer block can influence the crystallization of the mPEG segment. For example, increasing the weight fraction of an amorphous block like PCL in a PEG-PCL copolymer can lead to a decrease in the melting temperature and enthalpy of fusion of the PEG block. nih.gov

The molecular weight of the mPEG chain has a significant impact on the thermal properties. Shorter chains like this compound have lower melting points compared to their high-molecular-weight counterparts. In copolymers, the covalent linking of mPEG can lead to altered thermal properties compared to simple physical blends. For example, mPEG/PLA block copolymers have been shown to be more thermally stable without phase separation upon heating above their transition temperatures, unlike physical mixtures. researchgate.net

The table below summarizes typical thermal properties for mPEG-containing polymers obtained through DSC analysis.

| Polymer System | Transition | Temperature (°C) | Enthalpy (J/g) | Reference |

| MPEG-PCL Polymer | Melting (Tm) | ~55 | Not specified | researchgate.net |

| PEG(50)-PCL(50) | Melting (Tm) | 58.5 | Not specified | nih.gov |

| PEG(50)-PCL(50) | Crystallization (Tc) | 35.4 | Not specified | nih.gov |

| Block-L (PCL-b-PLLA) | Melting (Tm, PCL block) | 60 | 37 | nih.gov |

| Block-L (PCL-b-PLLA) | Melting (Tm, PLLA block) | 159 | 15 | nih.gov |

This table is representative of typical values found in the literature for mPEG-containing copolymers. Actual values for this compound specifically may vary.

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.comyoutube.comyoutube.com This technique is essential for determining the thermal stability and decomposition profile of this compound and its derivatives. numberanalytics.com The TGA curve provides data on the onset temperature of degradation, the temperature of maximum degradation rate, and the amount of residual mass. youtube.comnumberanalytics.com

For pure polyethylene glycol, thermal degradation behavior is highly dependent on the surrounding atmosphere. researchgate.net In an inert atmosphere like nitrogen, PEG is significantly more stable, with degradation typically starting at temperatures around 340°C and reaching a maximum rate near 410°C. researchgate.netresearchgate.net In the presence of air (oxygen), degradation begins at much lower temperatures, around 170°C, with a maximum degradation peak at approximately 255°C. researchgate.net This indicates that the thermal degradation of PEG in air follows an oxidative mechanism. korea.ac.kr

When mPEG is incorporated into copolymers, the degradation profile can be altered. For example, in a PANI-PEG copolymer, the TGA curve shows two main stages of weight loss, corresponding to the degradation of the PEG segments (around 200-400°C) followed by the PANI segments at higher temperatures (400-710°C). researchgate.net The specific onset of degradation for the mPEG component can begin around 150°C to 200°C in some copolymer systems. researchgate.netresearchgate.net The decomposition of PEG chains is believed to occur through the scission of C-O and C-C bonds in the polymer backbone. researchgate.net

The table below summarizes key thermal degradation data for PEG and its derivatives from TGA studies.

| Material | Atmosphere | Onset of Degradation (°C) | Temperature of Max. Degradation (°C) | Reference |

| PEG (High MW) | Nitrogen | ~340 | ~410 | researchgate.netresearchgate.net |

| PEG (High MW) | Air | ~170 | ~255 | researchgate.net |

| mPEG | Not Specified | ~150 | - | researchgate.net |

| PANI-PEG Copolymer | Not Specified | 200 (PEG part) | - | researchgate.net |

Temperatures are approximate and can vary based on heating rate and specific molecular weight.

X-ray Scattering and Diffraction for Structural Periodicity

X-ray scattering and diffraction are powerful, non-destructive techniques used to probe the structure of materials at the nanoscale. wikipedia.orgndhu.edu.tw For this compound and its derivatives, these methods reveal information about their organization in solution and their crystalline arrangement in the solid state.

Small-Angle X-ray Scattering (SAXS) for Solution Structures

Small-Angle X-ray Scattering (SAXS) is a technique used to analyze the size, shape, and interactions of nanoscale objects in solution, such as macromolecules and micelles. wikipedia.orgnih.govsemanticscholar.org It is particularly useful for studying mPEGylated particles and their behavior in a quasi-native state without the need for crystallization. nih.govembl-hamburg.de

By fitting the experimental scattering data to theoretical models, one can extract quantitative structural parameters. reading.ac.uk For example, a core-shell spherical or ellipsoidal model is often used to analyze data from micelles, providing dimensions and information about the arrangement of the polymer chains. researchgate.netreading.ac.uk SAXS can also reveal how the structure of these nanoparticles changes in response to environmental factors or upon interaction with other molecules, such as proteins. researchgate.net The technique is sensitive enough to detect changes in shape and size, for instance, the deformation of a spherical micelle upon forming a protein corona. researchgate.net

The table below presents typical structural parameters that can be obtained from SAXS analysis of micellar systems.

| Parameter | Description | Typical Application | Reference |

| Radius of Gyration (Rg) | A measure of the overall size of the particle. | Characterizing macromolecules and complexes. | semanticscholar.org |

| Core Radius | The radius of the inner, hydrophobic part of a micelle. | Analysis of core-shell micelle models. | dannalab.com |

| Shell Thickness | The thickness of the outer, hydrophilic (mPEG) layer. | Analysis of core-shell micelle models. | dannalab.com |

| Maximum Dimension (Dmax) | The largest distance within a particle. | Determined from the pair-distance distribution function (PDDF). | dannalab.com |

Wide-Angle X-ray Diffraction (WAXD) for Crystalline Domains

Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), is used to investigate the atomic and molecular structure within crystalline materials. wikipedia.orgchemeurope.comlibretexts.org The technique analyzes X-rays scattered at wide angles, which correspond to the periodic arrangements of atoms on the angstrom to nanometer scale. chemeurope.commeasurlabs.com For semi-crystalline polymers like those containing this compound, WAXD is essential for identifying the crystalline structure and determining the degree of crystallinity. chemeurope.commeasurlabs.com

A WAXD pattern of a semi-crystalline polymer typically shows sharp Bragg peaks superimposed on a broad amorphous halo. researchgate.netresearchgate.net The sharp peaks arise from the ordered, crystalline regions, while the halo is from the disordered, amorphous parts. ndhu.edu.twresearchgate.net The positions of the diffraction peaks (in terms of the scattering angle 2θ) are characteristic of the specific crystal lattice structure. chemeurope.com For polyethylene glycol, the crystalline structure is well-defined, with major diffraction peaks typically appearing at specific 2θ values. researchgate.netresearchgate.net

In block copolymers, such as PEG-PCL, WAXD results show that the PEG and PCL blocks can crystallize separately, forming distinct lamellar regions. nih.gov The WAXD pattern will exhibit diffraction peaks corresponding to both types of crystals. nih.gov Similarly, in blends of polylactide (PLA) with PEG-containing copolymers, characteristic peaks for different crystal forms of PLA (homocrystals and stereocomplexes) can be identified, and the presence of PEG can influence which crystal form is favored. researchgate.netnih.gov

The table below lists characteristic WAXD peaks for PEG and related polymer crystals.

| Polymer Crystal | 2θ (degrees) | Corresponding Lattice Plane | Reference |

| PEG | ~19.2 | (120) | researchgate.netresearchgate.net |

| PEG | ~23.3 | (112) / (032) | researchgate.netresearchgate.net |

| PLA (α-form) | ~16.5 | (110)/(200) | researchgate.netnih.gov |

| PLA (α-form) | ~18.9 | (203) | researchgate.net |

| PLA Stereocomplex | ~11.8 | (110) | nih.gov |

| PLA Stereocomplex | ~20.6 | (300)/(030) | nih.gov |

Peak positions can vary slightly depending on the specific sample preparation and instrument calibration.

Role of Mpeg14 Oh in Advanced Materials Science and Engineering

Design Principles for mPEG14-OH-Based Biomaterials and Biocompatible Surfaces

The incorporation of this compound into biomaterials and onto surfaces is primarily driven by the desirable properties conferred by the PEG segment, notably its hydrophilicity and protein resistance. These characteristics are crucial for developing materials intended for biological environments.

Biofouling, the unwanted adsorption of biomolecules, cells, and microorganisms onto surfaces, is a significant challenge in various fields, including medical devices, biosensors, and marine applications. PEGylated coatings are widely recognized as a gold standard for preventing biofouling due to the ability of hydrophilic PEG chains to create a hydration layer that repels proteins and other foulants fishersci.co.ukwikipedia.org.

The design principles for this compound-based anti-fouling surfaces involve grafting or immobilizing this compound onto a substrate material. The high graft density of PEG brushes is crucial for enhancing structural stability, hydration strength, and resistance to bio-contamination fishersci.co.uk. Studies utilizing mPEG of varying molecular weights in polyurethane coatings have demonstrated tunable hydrophilic properties and long-term stability in water, leading to low protein adhesion values amerigoscientific.com. The mobility of the mPEG dangling chains contributes to the self-replenishing hydrophilicity of the coatings after damage amerigoscientific.com. While research specifically on this compound in anti-fouling coatings is not extensively detailed in the provided sources, the general principles and findings regarding mPEG of similar chain lengths (e.g., mPEG550, mPEG1000, mPEG2000) are directly applicable amerigoscientific.com. The 14 ethylene (B1197577) glycol units in this compound contribute to the formation of a dense, highly hydrated layer at the material surface, effectively reducing non-specific protein adsorption and subsequent biofouling wikipedia.orgnih.gov.

Hydrogels and polymer networks are widely used as scaffolds in tissue engineering and regenerative medicine due to their ability to mimic the extracellular matrix (ECM) and provide a supportive environment for cell growth, adhesion, migration, proliferation, and differentiation nih.govuni-freiburg.denih.govwikipedia.org. PEG-based materials are frequently incorporated into hydrogels and polymer networks to tune their mechanical properties, control swelling ratios, and enhance biocompatibility wikipedia.orgepa.gov.

Self-Assembly and Supramolecular Architectures involving this compound

The amphiphilic nature of this compound drives its self-assembly in selective solvents, leading to the formation of various supramolecular architectures such as micelles, vesicles, polymersomes, and core-shell nanostructures. These structures are of significant interest for applications in drug delivery, encapsulation, and targeted therapy.

Micelle formation is a fundamental self-assembly process where surfactant or amphiphilic polymer molecules aggregate in a liquid solution above a certain concentration, known as the critical micelle concentration (CMC) cenmed.comcenmed.comharvard.edu. Above the CMC, molecules in the bulk phase form micelles, with the hydrophobic parts oriented towards the interior and the hydrophilic parts facing the solvent harvard.edu. The CMC is a crucial characteristic of a surfactant or amphiphilic polymer, indicating the concentration at which micelles begin to form cenmed.com.

The this compound molecule, with its hydrophilic PEG chain and a relatively less polar end, can act as an amphiphile or be incorporated into amphiphilic copolymers that form micelles. The length of the PEG chain influences the self-assembly behavior and the resulting CMC. Research on amphiphilic polymers containing mPEG segments has investigated micelle formation and determined CMC values mitoproteome.orgebi.ac.uk. For example, a study on a PMA-MPEG1.4 derivative (likely containing mPEG with approximately 14 glycol units) reported a CMC of 4.63 × 10−4 mg/mL, indicating a strong tendency for micelle formation in aqueous solution mitoproteome.org. Another study investigating dendritic core-shell architectures with mPEG shells of varying lengths, including mPEG14, observed that increasing the length of the mPEG chains decreased the critical aggregation concentration (CAC), a parameter related to CMC ereztech.com. This suggests that for mPEG-based structures, longer PEG chains can lead to micelle or aggregate formation at lower concentrations.

Data on CMC values for mPEG-based polymers highlight the influence of polymer architecture and PEG chain length on self-assembly.

| Polymer Type | Approximate PEG Units | CMC/CAC Value | Reference |

| PMA-MPEG1.4 | ~14 | 4.63 × 10−4 mg/mL | mitoproteome.org |

| PEI-C18-mPEG14 (0.9 functionalization) | 14 | 1.8 × 10−7 M | ereztech.com |

| mPEG-PLA | Varied | Not specified | ebi.ac.uk |

| PEG-DSPE | Varied | Not specified | ebi.ac.uk |

These findings demonstrate that mPEG14, when part of an amphiphilic structure, can drive self-assembly into micelles or similar aggregates at specific concentrations.

Vesicles and polymersomes are self-assembled spherical structures formed by amphiphilic molecules, typically characterized by a lipid or polymer bilayer enclosing an aqueous core. These structures are extensively explored for encapsulation and controlled release of various substances, including drugs, genes, and imaging agents. While the provided search results discuss self-assembly into micelles and core-shell structures, direct mentions of vesicle or polymersome construction specifically using this compound are not prominent. However, amphiphilic block copolymers containing PEG blocks are known to form vesicles or polymersomes depending on the relative lengths and chemical nature of the hydrophilic and hydrophobic blocks. Given that this compound can be a component in synthesizing such block copolymers, it is relevant to the potential construction of vesicles and polymersomes for encapsulation research. The precise architecture of the copolymer incorporating this compound would dictate its ability to form these bilayer structures.

Core-shell nanostructures and dendritic architectures are complex supramolecular assemblies with defined internal and external domains. mPEG, including mPEG14, plays a significant role in the construction and functionalization of these nanostructures, particularly for applications requiring improved solubility, biocompatibility, and controlled interactions with biological systems.

Research has demonstrated the synthesis of dendritic core-shell architectures utilizing hyperbranched polyglycerol (hPG) as the core and mPEG chains as the shell ereztech.comfishersci.be. Specifically, dendritic structures with mPEG shells of approximately 6, 10, and 14 glycol units (mPEG6, mPEG10, and mPEG14) have been constructed ereztech.com. These architectures exhibit controlled encapsulation and transport properties, which are influenced by the length of the mPEG chains ereztech.comfishersci.be. For instance, increasing the length of the mPEG chains from 6 to 14 units in PEI-C18-mPEG dendritic structures led to a decrease in the critical aggregation concentration ereztech.com.

Core-shell nanoparticles based on mPEG-PCL copolymers have also been developed for drug delivery applications rsc.org. These nanoparticles exhibit characteristics suitable for controlled drug release and targeted delivery rsc.org. The mPEG segment forms the hydrophilic shell, enhancing the nanoparticles' stability in aqueous environments and reducing non-specific interactions, while the hydrophobic core (e.g., PCL) can encapsulate therapeutic agents.

The design of these core-shell and dendritic architectures with mPEG14 shells allows for precise control over their size, surface properties, and encapsulation efficiency, making them promising platforms for advanced material applications.

Applications in Sensing and Diagnostic Tool Development (Non-Clinical)

The incorporation of this compound into sensing and diagnostic tools leverages its hydrophilic nature and ability to be functionalized. While specific studies on this compound in these applications are limited in the provided search results, the principles demonstrated with similar PEG derivatives highlight its potential. Its terminal hydroxyl group serves as a versatile handle for conjugation with sensing moieties, biomolecules, or solid supports, enabling the construction of sophisticated detection systems for in vitro analysis. Applications in this domain are strictly non-clinical, focusing on material design and performance characteristics for detection purposes outside of therapeutic or diagnostic use in living organisms.

Construction of Ratiometric Fluorescence Sensors

Ratiometric fluorescence sensors offer enhanced accuracy and reliability compared to single-wavelength sensors by providing an internal reference signal that compensates for environmental variations and probe concentration fluctuations. The design of such sensors often involves integrating two fluorophores or a fluorophore whose emission properties change in response to an analyte, alongside a reference fluorophore. PEG derivatives, including those with methoxy (B1213986) end groups like mPEG, can be incorporated into sensor architectures to improve solubility, biocompatibility, and control the spatial arrangement of sensing components.

Research on pyromellitic acid-modified MPEG (PMA-MPEG) derivatives, such as PMA-MPEG (derived from MPEG with M = 1000), demonstrates the potential of PEG-containing materials in ratiometric sensing. This derivative exhibited emission properties and was used in conjunction with lanthanide ions (Eu and Tb) to create ratiometric sensors for water and Fe ions. mdpi.com The ligand PMA-MPEG showed emission in the 390-480 nm range. mdpi.com By monitoring the luminescence intensity ratios of Eu and Tb, quantitative detection was achieved. mdpi.com While this study utilized a different MPEG chain length, the principle of using a functionalized PEG derivative to coordinate with luminescent species for ratiometric sensing is applicable to this compound. The terminal hydroxyl group of this compound can be chemically modified to introduce ligands capable of binding to metal ions or other analytes, or it can be used to attach fluorescent probes. The PEG chain provides a hydrophilic environment, which is crucial for sensing in aqueous media, relevant for many in vitro diagnostic applications.

General principles of ratiometric fluorescence sensing involve monitoring changes in the ratio of fluorescence intensities at two different wavelengths upon interaction with an analyte. jlu.edu.cnnih.gov This approach helps mitigate issues like photobleaching and variations in probe concentration. arxiv.org The incorporation of this compound could facilitate the creation of stable, water-soluble sensor components or matrices for such systems.

Development of Bio-responsive Materials for In Vitro Detection

This compound can be a valuable component in the development of bio-responsive materials for in vitro detection due to its biocompatibility and the reactivity of its hydroxyl end group. These materials are designed to exhibit a detectable change (e.g., in fluorescence, size, or assembly) upon interaction with specific biological molecules or conditions in vitro.

The hydroxyl group of this compound allows for conjugation to biomolecules such as peptides, proteins, or nucleic acids, or to other polymers to form block copolymers. These conjugates or copolymers can self-assemble into structures like micelles or nanoparticles, which can encapsulate sensing elements or themselves act as the sensing entity. The PEG block provides stealth properties and water solubility, important for function in biological buffers.

While direct examples of this compound in in vitro bio-responsive detection from the search results are not explicitly detailed, the use of PEG derivatives in creating materials for cell culture and diagnostic tools is mentioned. msesupplies.combiochempeg.com The ability to conjugate this compound to various molecules suggests its potential in constructing materials that respond to specific biological triggers in vitro, such as enzymatic activity, pH changes, or the presence of particular biomarkers. For instance, a material could be designed where the cleavage of a linker by an enzyme in vitro leads to a change in the assembly or fluorescence of a system incorporating this compound.

Influence of this compound on Polymer Morphology and Phase Behavior

The presence of this compound, either as a component in a blend or as a block in a copolymer, significantly influences the morphology and phase behavior of polymer systems. The hydrophilic nature of the PEG block contrasts with hydrophobic polymer segments, driving self-assembly and affecting crystallization processes.

Microphase Separation in Block Copolymers

When this compound is incorporated as a block in an amphiphilic block copolymer, the incompatibility between the hydrophilic mPEG block and a hydrophobic block can lead to microphase separation in selective solvents or the melt. This phenomenon results in the formation of ordered nanostructures, such as micelles, vesicles, lamellae, or cylinders, depending on the volume fraction of each block and the processing conditions. researchgate.netosti.gov

Studies on block copolymers containing PEG or mPEG blocks demonstrate this principle. For example, poly(ethylene glycol)-b-poly(N-2-benzoyloxypropyl methacrylamide) (mPEG-b-p(HPMA-Bz)) block copolymers self-assemble into nanoparticles with a core-shell structure, where the mPEG block forms the hydrophilic shell. researchgate.net The size and morphology of these self-assemblies can be tuned by factors such as polymer concentration and flow rates during preparation. researchgate.net Similarly, block copolymers composed of poly(oligo ethylene glycol methyl ether methacrylate) and poly(2-vinylpyridine) show protonation-induced microphase separation, leading to ordered structures. mit.edu Amphiphilic block copolymers containing mPEG blocks, like mPEG-b-PDHU, are known to form micelles in selective solvents due to microphase separation. tdx.cat

The defined chain length of this compound contributes to predictable self-assembly behavior, allowing for control over the size and morphology of the resulting nanostructures. This control is crucial for applications in areas like targeted delivery or the creation of templates for nanomaterials.

Crystallization Behavior in PEG-containing Polymer Blends

Poly(ethylene glycol) is a semi-crystalline polymer, and its crystallization behavior can be influenced by blending with other polymers. When this compound is blended with another polymer, its presence can affect the crystallization kinetics, degree of crystallinity, and the morphology of the crystalline domains.

Research on blends of PEG with polymers like poly(methyl methacrylate) (PMMA) shows that the melting point and crystallinity of PEG can be lower in the blend compared to pure PEG, and the crystallinity can increase with increasing PEG content. ktu.lt Spherulite formation, characteristic of polymer crystallization, has been observed in these blends. ktu.lt

Furthermore, the incorporation of PEG or mPEG chains into copolymers, such as poly(l-lactic acid) (PLLA) copolymers, has been shown to significantly improve the hydrophilicity, crystallinity, and crystallization rate of the resulting materials. researchgate.netnih.gov For instance, PLLA-mPEG copolymers exhibited enhanced polymer crystallinity and crystallization rates compared to pure PLLA. nih.gov This suggests that this compound, when blended with or copolymerized with other polymers, can act as a nucleating agent or plasticizer, influencing the mobility of polymer chains and thereby affecting the crystallization process. The specific impact depends on the compatibility between this compound and the other polymer component.

The ability of this compound to influence crystallization behavior is important in tailoring the mechanical properties, thermal stability, and degradation rates of polymer materials for specific applications.

Applications of Mpeg14 Oh in Bioconjugation and Bio Interfaces Non Clinical Focus

Strategies for Site-Specific and Non-Site-Specific Protein and Peptide Modification

PEGylation, the covalent attachment of PEG chains to proteins and peptides, is a well-established strategy to modify the properties of biomolecules. europeanpharmaceuticalreview.com The process can enhance solubility, increase stability, and shield epitopes from recognition. creativepegworks.com While larger, polydisperse PEGs are common, the use of a monodisperse linker like mPEG14-OH allows for the creation of more homogeneous conjugates, which is critical for analytical and research applications. The initial step for any conjugation strategy involving this compound is the chemical activation of its terminal hydroxyl group, as it is not sufficiently reactive on its own to couple with biomolecules. conicet.gov.ar

The most common targets for protein PEGylation are the primary amines of lysine (B10760008) residues and the N-terminus, as well as the thiol groups of cysteine residues. conicet.gov.ar To make this compound reactive towards these functional groups, it must first be converted into an electrophilic derivative.

Amine Conjugation: For targeting amine groups, the hydroxyl terminus of this compound is typically activated to form an N-hydroxysuccinimidyl (NHS) ester. nanocs.net This can be achieved via a two-step process: first, the hydroxyl group is reacted with an anhydride (B1165640), like succinic anhydride, to form a terminal carboxylic acid. This mPEG14-acid is then activated with NHS in the presence of a carbodiimide (B86325) coupling agent (e.g., EDC). nih.gov The resulting mPEG14-NHS ester is highly reactive towards primary amines at physiological or slightly alkaline pH (pH 7-9), forming a stable and covalent amide bond. nanocs.netwindows.net This method results in the non-specific modification of accessible lysine residues on the protein surface. nih.gov

Thiol Conjugation: For site-specific modification of cysteine residues, this compound can be converted into a thiol-reactive derivative, most commonly a maleimide (B117702). polysciences.com The synthesis involves activating the hydroxyl group (e.g., by converting it to a tosylate or mesylate), followed by substitution with a linker containing a maleimide group. The mPEG14-maleimide derivative reacts with high selectivity with thiol groups at a pH range of 6.5-7.5 via a Michael addition reaction, forming a stable thioether bond. nanocs.netmerckmillipore.com This approach is widely used for precise, site-specific PEGylation, especially with proteins engineered to have a single, accessible cysteine residue. creativepegworks.com

| Target Group | This compound Derivative | Reactive Group | Resulting Bond | Typical Reaction pH |

| Primary Amine (-NH₂) | mPEG14-NHS Ester | N-Hydroxysuccinimide | Amide | 7.0 - 9.0 |

| Thiol (-SH) | mPEG14-Maleimide | Maleimide | Thioether | 6.5 - 7.5 |

Enzymatic methods offer high site-specificity for protein modification, overcoming the randomness of traditional chemical conjugation.

Transglutaminase (TGase) Catalysis: A notable enzymatic technique utilizes transglutaminase, which catalyzes an acyl-transfer reaction between the γ-carboxamide group of a glutamine residue on the protein and a primary amine. europeanpharmaceuticalreview.com To employ this method with this compound, the PEG linker must first be converted into an amine-terminated version (mPEG14-NH₂). cd-bioparticles.netbiochempeg.com The TGase then specifically conjugates the mPEG14-amine to a target glutamine residue, often one located in an engineered peptide tag for precise control. europeanpharmaceuticalreview.com

GlycoPEGylation: For glycoproteins, a strategy involves the enzymatic or chemical oxidation of carbohydrate moieties to generate reactive aldehyde groups. europeanpharmaceuticalreview.com These aldehydes can then be conjugated with PEG derivatives containing a hydrazide or an aminooxy group. Therefore, this compound would need to be functionalized to mPEG14-hydrazide to participate in this site-specific reaction, which targets the glycosylation sites of a protein. europeanpharmaceuticalreview.com

A primary motivation for PEGylating proteins is to enhance their stability and solubility in aqueous solutions for research and diagnostic purposes. europeanpharmaceuticalreview.comresearchgate.net The attachment of hydrophilic PEG chains, even short ones like this compound, can increase the hydrodynamic radius of the protein and shield hydrophobic patches on its surface, thereby reducing aggregation and improving solubility. creativepegworks.comnih.gov

Research on trypsin demonstrated that conjugation with mPEG chains of increasing molecular weight (from 1,100 to 5,000 g/mol ) progressively enhanced the thermal stability of the enzyme. researchgate.net The this compound chain, with a molecular weight of approximately 647 g/mol , would be expected to contribute to stability, although likely to a lesser extent than longer chains. The degree of stabilization is influenced by the number of attached PEG chains and the specific linking chemistry used. researchgate.netrsc.org Studies have shown that a higher surface density of PEG chains generally leads to greater resistance to denaturation and autolysis. researchgate.netresearchgate.net

Table: Effect of mPEG Molecular Weight on Trypsin Thermal Stability This table presents findings from a study on mPEG-modified trypsin, illustrating the impact of PEG chain length on the enzyme's residual activity after incubation at elevated temperatures. This data suggests a trend where longer PEG chains provide greater thermal protection.

| mPEG Conjugate | Molecular Weight ( g/mol ) | Residual Amidase Activity (after 1h at 55°C) |

| Native Trypsin | N/A | ~20% |

| TC-mPEG-Trypsin | 1,100 | ~35% |

| TC-mPEG-Trypsin | 2,000 | ~45% |

| TC-mPEG-Trypsin | 5,000 | ~60% |

| Source: Adapted from Wiwattanapatapee, R. et al., Bioresource Technology, 2008. researchgate.net The data is illustrative of the general trend. |

Modification of Nucleic Acids and Oligonucleotides with this compound

Conjugating oligonucleotides with PEG linkers is a common strategy to improve their biophysical properties, including nuclease resistance and solubility, for applications in diagnostics and as research tools. acs.org The gold standard for chemically synthesizing DNA and RNA is the phosphoramidite (B1245037) method, which is performed on an automated solid-phase synthesizer. wikipedia.orgsigmaaldrich.com

To incorporate this compound into an oligonucleotide, it is first converted into an mPEG14-phosphoramidite building block. nih.govtwistbioscience.com This is achieved by reacting the terminal hydroxyl group of this compound with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The resulting mPEG14-phosphoramidite can then be used as the final building block in a standard 3'-to-5' solid-phase synthesis cycle. atdbio.com During the coupling step, the 5'-hydroxyl group of the resin-bound oligonucleotide chain attacks the activated mPEG14-phosphoramidite, adding the mPEG14 moiety to the 5'-terminus of the oligonucleotide. sigmaaldrich.com This method allows for the precise, automated, and efficient production of 5'-PEGylated nucleic acids. nih.gov

Conjugation to Small Molecules for Research Probes and Model Systems

This compound is a valuable tool for creating research probes and model systems by linking a small molecule (e.g., a fluorescent dye, a biotin (B1667282) tag, or a drug candidate) to another molecule or a surface. The mPEG14 chain acts as a discrete, hydrophilic, and non-immunogenic spacer that can improve the solubility of hydrophobic small molecules and minimize steric hindrance between the small molecule and its binding partner. europeanpharmaceuticalreview.com

The conjugation chemistry mirrors that used for proteins. The hydroxyl group of this compound must be activated to react with a functional group on the small molecule.

If the small molecule has a primary amine, this compound can be converted to an mPEG14-NHS ester . nih.gov

If the small molecule has a thiol, an mPEG14-maleimide derivative would be used. merckmillipore.com

Conversely, if the small molecule has a carboxylic acid, the this compound can be converted to an mPEG14-amine , which can then be coupled to the small molecule's acid group using EDC/NHS chemistry. windows.netbiochempeg.com

These strategies enable the construction of well-defined bioconjugates for use in fluorescence polarization assays, affinity purification, and other molecular biology techniques. researchgate.net

Role in Non-Viral Gene Delivery Systems (Polyplexes, Lipoplexes)

Non-viral vectors, such as lipoplexes (lipid-DNA complexes) and polyplexes (polymer-DNA complexes), are developed for gene delivery research. nih.govnih.govresearchgate.net A major challenge for these systems is their tendency to aggregate and be rapidly cleared from circulation by the reticuloendothelial system. The incorporation of PEG chains onto the surface of these nanoparticles creates a hydrophilic, neutral shield that repels plasma proteins and reduces non-specific interactions. nih.govnih.gov This "stealth" effect increases colloidal stability and prolongs circulation time. nih.gov

To incorporate this compound into these systems, it is first conjugated to a component of the nanoparticle.

For Lipoplexes: this compound is covalently attached to a phospholipid, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), to create an mPEG14-DSPE conjugate. This PEG-lipid is then mixed with cationic lipids and helper lipids during the formulation of liposomes. When these PEGylated liposomes are complexed with nucleic acids, the mPEG14 chains orient towards the aqueous exterior, forming the protective hydrophilic corona. nih.gov

For Polyplexes: this compound can be grafted onto a cationic polymer like polyethylenimine (PEI). nih.gov This is often done by activating the this compound and reacting it with the amine groups on the PEI backbone. The resulting PEG-grafted-PEI can then condense nucleic acids into more stable polyplexes with a shielded surface. nih.gov

The length of the PEG chain influences the properties of the nanoparticle; longer chains generally provide better shielding but can sometimes hinder cellular uptake. researchgate.netnih.gov The use of a discrete linker like this compound allows for precise control over the density and length of the surface PEG layer, facilitating systematic studies of structure-function relationships in non-viral gene delivery.

Surface Functionalization for Enhanced Biorecognition and Reduced Non-Specific Interactions In Vitro

The efficacy of many in vitro diagnostic and research applications, such as biosensors and immunoassays, is critically dependent on the ability to detect specific target molecules with high sensitivity and accuracy. researchgate.netnicoyalife.com A significant challenge in these systems is the non-specific adsorption of proteins and other biomolecules onto sensor surfaces, which can lead to false-positive signals and reduced sensitivity. researchgate.netsci-hub.se The modification of surfaces with protein-resistant coatings is a crucial strategy to mitigate these effects. researchgate.net Among the most effective materials for this purpose are oligo(ethylene glycol) (OEG) and poly(ethylene glycol) (PEG) chains. harvard.edunih.gov The compound this compound, a monomethoxy-terminated oligo(ethylene glycol) with fourteen ethylene (B1197577) glycol repeat units, is utilized in the creation of these bio-inert surfaces.

The primary mechanism by which surfaces functionalized with this compound resist protein adsorption is through steric stabilization. harvard.edu When these molecules are densely packed on a substrate, they form a hydrophilic, flexible brush-like layer. This layer creates a steric barrier that repels the close approach of proteins, effectively preventing their non-specific binding to the underlying surface. harvard.edu The ability of the surface to resist protein adsorption is influenced by both the density and the length of the oligo(ethylene glycol) chains. harvard.edu

Research has demonstrated that self-assembled monolayers (SAMs) presenting oligo(ethylene glycol) groups are highly effective at resisting protein adsorption, even from concentrated protein solutions. harvard.edu The terminal group of the PEG chain also plays a crucial role in determining the protein resistance of the modified surface. Studies comparing methoxy-terminated (mPEG) and hydroxyl-terminated (-OH) OEG SAMs have revealed differences in their ability to resist the adsorption of specific types of proteins. For instance, while both hydroxyl- and methoxy-terminated SAMs show resistance to soluble proteins like fibrinogen, hydroxyl-terminated SAMs have been found to be essential for high resistance to the adsorption of integral membrane proteins like rhodopsin. nih.gov

The following table summarizes findings on the protein resistance of various OEG-terminated self-assembled monolayers on gold (Au) surfaces, highlighting the influence of the terminal group.

| Compound/SAM Type | Terminal Group | Protein Adsorption (Fibrinogen) | Protein Adsorption (Rhodopsin) |

| HS(CH2)3O(CH2CH2O)6CH3 | Methoxy (B1213986) (-OCH3) | Resistant | Adsorbs |

| HS(CH2)3O(CH2CH2O)6H | Hydroxyl (-OH) | Resistant | Resistant |

| [HS(CH2)3]2CHO(CH2CH2O)6CH3 | Methoxy (-OCH3) | Resistant | Adsorbs |

| [HS(CH2)3]2CHO(CH2CH2O)6H | Hydroxyl (-OH) | Highly Resistant | Highly Resistant |

This table is based on data from studies investigating the resistance of oligo(ethylene oxide) self-assembled monolayers to protein adsorption. nih.gov

In addition to SAMs on gold, mPEG has been conjugated to other molecules to facilitate its attachment to different types of surfaces. For example, mPEG-DOPA, where mPEG is conjugated to a peptide mimic of mussel adhesive proteins (DOPA), has been used to create highly protein-resistant coatings on titanium oxide (TiO2) surfaces. researchgate.net This approach leverages the strong adhesive properties of DOPA to achieve a high surface density of mPEG chains. Research has shown a clear correlation between the surface density of ethylene glycol (EG) units and the resistance to protein adsorption from serum. researchgate.net

The data below illustrates the relationship between the surface density of ethylene glycol units and the amount of adsorbed serum proteins on mPEG-DOPA modified TiO2 surfaces.

| Ethylene Glycol (EG) Surface Density (EG units/nm²) | Adsorbed Serum Mass (ng/cm²) |

| ~5 | ~150 |

| ~10 | ~50 |

| ~15 | <20 |

| ~20 | <10 |

This table is derived from research findings on mPEG-DOPA modified titanium oxide surfaces, demonstrating that a higher surface density of ethylene glycol units leads to a significant reduction in non-specific protein adsorption. researchgate.net

By effectively minimizing non-specific binding, surface functionalization with this compound and similar oligo(ethylene glycol) derivatives enhances the signal-to-noise ratio in biorecognition assays. This improved performance is critical for the development of sensitive and reliable in vitro diagnostic tools and for fundamental biological research applications that rely on specific molecular interactions at surfaces. sci-hub.seresearchgate.net

Theoretical and Computational Investigations of Mpeg14 Oh Systems

Molecular Dynamics Simulations of mPEG14-OH and its Conjugates

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. By simulating the interactions between atoms and molecules based on defined force fields, MD can provide detailed trajectories of molecular motion, allowing for the analysis of structural, dynamic, and thermodynamic properties. This approach is particularly valuable for understanding the behavior of polymers like this compound in various environments.

Conformational Analysis and Flexibility Studies

Conformational analysis using MD simulations involves exploring the various spatial arrangements that a polymer chain can adopt. For this compound, MD simulations can reveal the preferred conformations of the relatively short PEG chain in different solvents and temperatures. Flexibility studies quantify the ease with which the polymer chain can change its conformation. Techniques such as root-mean-square deviation (RMSD) analysis and principal component analysis (PCA) of simulation trajectories are commonly used to characterize the conformational landscape and identify dominant modes of motion galaxyproject.orgoncotarget.commun.canih.govmpg.de. For PEG chains, the flexibility is influenced by the rotations around the C-C and C-O bonds in the ethylene (B1197577) glycol repeating units. MD simulations can provide data on the distribution of dihedral angles, offering insights into the local flexibility of the chain.

Coarse-Grained Modeling of Self-Assembly and Nanostructure Formation

While atomistic MD simulations provide high-resolution details, they are computationally expensive for large systems or long timescales. Coarse-grained (CG) modeling simplifies the representation of the system by grouping several atoms into single "beads," significantly increasing the accessible length and time scales nih.gov. This approach is particularly well-suited for studying the self-assembly behavior of amphiphilic molecules, such as conjugates of this compound with hydrophobic moieties.

CG simulations can model the aggregation of this compound-based copolymers in solution, revealing the mechanisms of micelle formation, the resulting nanostructures (e.g., spherical micelles, wormlike micelles, vesicles), and their size and stability researchgate.netresearchgate.netfrontiersin.orgacs.org. Different CG force fields (e.g., MARTINI, SPICA) have been developed and validated against atomistic simulations and experimental data for PEG-containing systems researchgate.netresearchgate.netresearchgate.net. By representing the this compound block and a hydrophobic block with appropriate CG beads and interactions, simulations can predict critical micelle concentrations and study the influence of polymer architecture, chain length, and solvent conditions on self-assembly researchgate.netacs.org.

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical methods, such as Density Functional Theory (DFT), can provide insights into the electronic structure and reactivity of molecules. While less commonly applied to entire polymer chains like this compound due to computational cost, these methods are valuable for studying specific reaction centers, such as the terminal hydroxyl group.

Quantum chemical calculations can be used to analyze the reaction pathways and energy barriers for chemical modifications of the this compound hydroxyl group, such as esterification or conjugation reactions researchgate.nettdx.cat. By calculating the optimized geometries and energies of reactants, transition states, and products, researchers can understand the feasibility and kinetics of these reactions at a molecular level researchgate.net. This information can guide the design of synthesis strategies for this compound conjugates.

Polymer Chain Statistics and End-to-End Distance Analysis

For short polymer chains like this compound (with 14 repeating units), the behavior may deviate from the ideal Gaussian statistics that describe very long, freely jointed chains stanford.edunih.gov. Computational methods, including both MD and Monte Carlo simulations, can be used to calculate the distribution of end-to-end distances and radii of gyration, providing a more accurate representation of the chain conformation than theoretical models alone, especially when considering solvent interactions and excluded volume effects researchgate.netnih.govtaylorandfrancis.com. Comparing simulation results with theoretical models helps validate the understanding of how chain length and interactions influence the polymer dimensions.

Development of Predictive Models for this compound-Based Material Properties

Computational studies can contribute to the development of predictive models for the properties of materials incorporating this compound. By understanding the molecular and mesoscopic behavior through simulations, researchers can establish structure-property relationships.

Data obtained from MD and CG simulations, such as conformational preferences, interaction energies, and self-assembly structures, can be used to parameterize larger-scale models or to directly predict macroscopic properties like viscosity, diffusion coefficients, or the behavior of this compound in blends or at interfaces mun.cafrontiersin.orgkpi.ua. While developing comprehensive predictive models solely for this compound material properties based purely on computational data is an ongoing area of research, the insights gained from the theoretical and computational investigations described above are fundamental building blocks for such models.

Future Directions and Emerging Research Avenues for Mpeg14 Oh

Exploration of Novel Reactive Functionalities and Orthogonal Chemistries

Future research will likely focus on expanding the repertoire of reactive functionalities that can be introduced at the hydroxyl terminus of mPEG14-OH. While the hydroxyl group itself is a versatile handle for reactions like esterification, etherification, and urethane (B1682113) formation, the exploration of novel chemistries will enable more sophisticated material design. This includes the incorporation of functional groups amenable to "click chemistry" and other orthogonal reactions.

Click chemistry, known for its high efficiency, specificity, and mild reaction conditions, is a promising avenue. Reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC, copper-free click chemistry) could be utilized by functionalizing this compound with azide (B81097) or alkyne groups creativepegworks.combiochempeg.com. Thiol-ene and thiol-yne reactions are also considered click chemistry and have been utilized for functionalization of polymeric materials nih.gov. These chemistries allow for selective conjugation of this compound to other molecules or polymer chains, even in complex environments, opening possibilities for creating well-defined block copolymers, star polymers, or polymer networks with precise control over architecture and functionality rsc.org.

Orthogonal chemistry involves a set ofdissimilar reactions that can be carried out simultaneously or sequentially on a single molecule or in a mixture without interfering with each other nih.gov. Applying orthogonal chemistries to this compound would allow for multi-step functionalization or the creation of polymers with multiple distinct reactive handles, enabling the construction of highly complex and multifunctional materials. For instance, one could imagine a scenario where the hydroxyl group is modified with one type of clickable handle, while the PEG backbone or methoxy (B1213986) group (through less conventional routes) could potentially be modified with another, orthogonal handle, although modification of the inert mPEG terminus is significantly more challenging.

Integration into Dynamic and Responsive Polymer Systems

The integration of this compound into dynamic and responsive polymer systems represents a significant area for future exploration. Dynamic polymer systems are characterized by reversible bonds that can break and reform in response to external stimuli, such as temperature, pH, light, or the presence of specific chemical species researchgate.netmdpi.comnih.govmdpi.com. Incorporating this compound into such systems can impart desirable properties like self-healing, shape memory, and adaptability researchgate.netresearchgate.netnih.gov.

This compound, with its hydrophilic nature, can influence the lower critical solution temperature (LCST) or upper critical solution temperature (UCST) of responsive polymers, allowing for tuning of their phase transition behavior in aqueous environments mdpi.comfrontiersin.org. By using the hydroxyl group to incorporate this compound into networks or block copolymers containing dynamic covalent bonds (e.g., imine, hydrazone, disulfide bonds) or non-covalent interactions (e.g., hydrogen bonding, host-guest interactions), researchers can design materials that undergo reversible changes in properties like viscosity, stiffness, or swelling in response to stimuli researchgate.netmdpi.comresearchgate.netnih.govrsc.org.

These responsive systems have potential applications in areas such as smart coatings, controlled release systems, and dynamic hydrogels for tissue engineering or soft robotics nih.govmdpi.comresearchgate.netmdpi.com. The relatively short chain of this compound might offer advantages in terms of faster response kinetics compared to longer PEG chains, although this would depend on the specific system design.

High-Throughput Synthesis and Screening of this compound Libraries

To accelerate the discovery and optimization of materials incorporating this compound, future research will increasingly rely on high-throughput synthesis and screening techniques. Traditional polymer synthesis can be time-consuming and require significant amounts of material. High-throughput methods enable the rapid synthesis of large libraries of polymers with variations in composition, architecture, and functionalization acs.orgacs.org.

For this compound, this could involve automated synthesis platforms to create libraries of this compound derivatives with different reactive end groups or conjugated molecules. Combinatorial chemistry approaches, which involve the synthesis of a large number of compounds by combining different building blocks in a systematic way, can be applied to create libraries of this compound-containing copolymers or conjugates wiley.comnih.govgoogle.comnih.gov.

Coupled with high-throughput screening methods, these libraries can be quickly evaluated for desired properties, such as reactivity, solubility, self-assembly behavior, or interaction with biological systems. This accelerated approach allows researchers to explore a much wider chemical space and identify promising candidates for specific applications more efficiently acs.orgacs.org. The development of miniaturized reaction vessels and automated liquid handling systems are crucial for the successful implementation of high-throughput synthesis and screening of this compound libraries.

Advanced Characterization Techniques for Real-Time Monitoring of this compound Reactions

Real-time monitoring of polymerization and functionalization reactions involving this compound is essential for gaining a deeper understanding of reaction kinetics, mechanisms, and the formation of desired structures. Advanced characterization techniques that can provide in situ information will be critical in future research.

Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy can provide real-time information about the conversion of reactants and the formation of products mdpi.comhoriba.commt.comresearchgate.net. For example, in situ NMR can track the disappearance of characteristic peaks of the this compound hydroxyl group or newly introduced functional groups, while FTIR and Raman can monitor changes in vibrational modes associated with chemical transformations mt.comresearchgate.netresearchgate.net.

Other advanced techniques include Automatic Continuous Online Monitoring of Polymerization Reactions (ACOMP), which can provide real-time data on molecular weight, intrinsic viscosity, and reaction kinetics pcimag.comfluenceanalytics.com. Small-angle X-ray Scattering (SAXS) and ultrasmall-angle X-ray scattering (USAXS) can offer insights into the self-assembly and structural evolution of this compound-containing systems during synthesis or in response to stimuli acs.orgresearchmap.jp. These real-time monitoring techniques allow for better control over synthesis, optimization of reaction conditions, and a more thorough understanding of structure-property relationships.

Synergistic Applications with Artificial Intelligence and Machine Learning in Materials Discovery

The increasing complexity of polymer systems and the vast amount of data generated from high-throughput experiments necessitate the integration of artificial intelligence (AI) and machine learning (ML) in future this compound research. AI and ML can be powerful tools for accelerating materials discovery, predicting properties, and optimizing synthesis pathways ijisae.orggatech.eduresolvemass.cacontroleng.comresearchgate.net.

By training ML models on data from synthesis, characterization, and performance evaluation of this compound-containing polymers, researchers can develop predictive models that can forecast the properties of new, unsynthesized structures ijisae.orgresolvemass.cacontroleng.com. This can significantly reduce the number of experiments required, focusing efforts on the most promising candidates.

AI algorithms can also be used for inverse design, where desired material properties are specified, and the AI suggests potential polymer structures or synthesis routes involving this compound to achieve those properties resolvemass.ca. Furthermore, AI can assist in optimizing reaction conditions for this compound functionalization or polymerization, leading to higher yields and better-defined products resolvemass.ca. The combination of high-throughput experimentation and AI/ML analysis creates a powerful feedback loop, enabling rapid iteration and discovery in the field of this compound-based materials. ijisae.orggatech.eduresolvemass.cacontroleng.comresearchgate.net.

| Compound Name | PubChem CID |

| This compound | To be determined (approx. MW 664 g/mol ) |

While specific data tables directly related to future research findings for this compound are not available as these are projections, future studies in the areas discussed could generate data presented in tables such as:

Hypothetical Data Table: Reactivity of Functionalized this compound Derivatives in Click Chemistry

| This compound Derivative | Click Partner | Reaction Conditions | Yield (%) | Selectivity |

| mPEG14-Azide | Alkyne-X | CuAAC, RT | >95 | Excellent |

| mPEG14-Alkyne | Azide-Y | SPAAC, 37°C | >90 | Excellent |

| mPEG14-Thiol | Maleimide-Z | Aqueous buffer, RT | >95 | High |

Hypothetical Data Table: Responsive Behavior of Dynamic Hydrogels with this compound

| Hydrogel Composition (including this compound) | Stimulus (e.g., pH, Temperature) | Response (e.g., Swelling Ratio, Gel Modulus) | Response Time |

| PEG-Network + this compound + Dynamic Linker A | pH 5 -> pH 7.4 | Increased Swelling | Minutes |

| PEG-Network + this compound + Dynamic Linker B | 25°C -> 37°C | Decreased Modulus | Seconds |

Q & A

Q. What are the critical parameters to consider when synthesizing mPEG14-OH to ensure high yield and purity?

- Methodological Answer : Synthesis of this compound requires precise control of reaction stoichiometry (e.g., molar ratios of PEG to hydroxyl initiators), temperature (typically 60–80°C for controlled polymerization), and catalyst selection (e.g., organocatalysts or metal-free systems to avoid contamination). Post-synthesis purification via size-exclusion chromatography or dialysis (MWCO: 1–3 kDa) is essential to remove unreacted monomers and byproducts. Purity thresholds should align with NMR integration ratios (>95% purity) and low polydispersity indices (<1.2) via GPC analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on the terminal hydroxyl proton (δ 1.2–1.6 ppm in DMSO-d6) and methylene groups in PEG chains (δ 3.5–3.7 ppm).

- FT-IR : Confirm hydroxyl stretching (3200–3600 cm⁻¹) and ether C-O-C bonds (1100 cm⁻¹).

- MALDI-TOF MS : Verify molecular weight distribution and end-group fidelity.

Cross-validation with literature benchmarks is critical to avoid misinterpretation .

Q. How can researchers assess the stability of this compound under varying storage conditions (e.g., temperature, pH)?